3-(Chloromethyl)-5-(methylsulfonyl)pyridine hydrochloride
Description
3-(Chloromethyl)-5-(methylsulfonyl)pyridine hydrochloride is a pyridine derivative featuring a chloromethyl (-CH2Cl) group at the 3-position and a methylsulfonyl (-SO2CH3) group at the 5-position of the pyridine ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.
Properties
Molecular Formula |
C7H9Cl2NO2S |
|---|---|
Molecular Weight |
242.12 g/mol |
IUPAC Name |
3-(chloromethyl)-5-methylsulfonylpyridine;hydrochloride |
InChI |
InChI=1S/C7H8ClNO2S.ClH/c1-12(10,11)7-2-6(3-8)4-9-5-7;/h2,4-5H,3H2,1H3;1H |
InChI Key |
FODOPZCZCLSOTA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CN=CC(=C1)CCl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine,3-(chloromethyl)-5-(methylsulfonyl)-,hydrochloride typically involves the chloromethylation of pyridine derivatives followed by sulfonylation. One common method involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride to produce pyridine-3-sulfonyl chloride . This intermediate can then be reacted with formaldehyde and hydrochloric acid to introduce the chloromethyl group, resulting in the formation of Pyridine,3-(chloromethyl)-5-(methylsulfonyl)-,hydrochloride.
Industrial Production Methods
Industrial production of this compound often employs continuous or stepwise addition of reagents to optimize yield and minimize byproducts. For example, the sequential addition of phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid can be performed under controlled conditions to produce pyridine-3-sulfonyl chloride with high efficiency . This intermediate is then further processed to obtain the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group undergoes SN2 displacement reactions with various nucleophiles:
| Nucleophile Type | Reaction Product | Reaction Conditions | Yield Range |
|---|---|---|---|
| Primary amines | Secondary amines | EtOH, 60°C, 6h | 72-85% |
| Thiols | Thioethers | DMF, RT, 12h | 68-78% |
| Hydroxide ions | Alcohols | H2O/THF, 40°C, 3h | 90-95% |
The methylsulfonyl group enhances the electrophilicity of the adjacent chloromethyl moiety through inductive effects, accelerating substitution rates compared to non-sulfonylated analogs. Steric effects from the pyridine ring favor bimolecular mechanisms over unimolecular pathways.
Sulfonylation and Oxidation Reactions
The methylsulfonyl group participates in:
-
Sulfonic acid formation : Reacts with strong oxidizers (KMnO4/H2SO4) to yield pyridine-5-sulfonic acid derivatives at 110°C (85% conversion)
-
Radical reactions : Generates sulfonyl radicals under UV irradiation, enabling C-S bond formation in cross-coupling reactions
Comparative reaction kinetics show 30% faster sulfonylation versus 3-chloromethylpyridine hydrochloride due to enhanced leaving group stability.
Biochemical Interactions
In enzymatic studies:
-
Acetylcholinesterase inhibition : IC50 = 12.3 μM through sulfone-oxygen hydrogen bonding with catalytic triad
-
CYP450 interactions : Forms covalent adducts with CYP3A4 (Kd = 8.2 μM) via chloromethyl group alkylation
Reaction thermodynamics (ΔG‡ = 64.2 kJ/mol) indicate spontaneous binding to biological nucleophiles at physiological pH.
Comparative Reactivity Analysis
| Compound | Position 3 Group | Position 5 Group | Relative SN2 Rate |
|---|---|---|---|
| Target | -CH2Cl | -SO2Me | 1.00 (reference) |
| Analog A | -CH2Cl | -Me | 0.45 |
| Analog B | -CH2OH | -SO2Me | 0.12 |
Data demonstrates the methylsulfonyl group's critical role in enhancing reactivity - analogs without this group show ≤45% reaction rates under identical conditions. The hydrochloride salt form improves aqueous solubility (182 mg/mL vs 34 mg/mL for free base), enabling broader application in biological systems.
Industrial processes employ continuous flow reactors (residence time = 15 min) to control exothermic reactions (ΔH = -89 kJ/mol), achieving 93% conversion with <2% byproducts through precise temperature modulation.
Scientific Research Applications
3-(Chloromethyl)-5-(methylsulfonyl)pyridine hydrochloride is a pyridine derivative with a chloromethyl group at the 3-position and a methylsulfonyl group at the 5-position, typically used as a hydrochloride salt to increase its solubility in aqueous environments. It has a molecular formula of and a molecular weight of approximately 242.12 g/mol. This compound is significant in organic synthesis and biological research because of its reactive functional groups, which allow for various chemical transformations and interactions with biological targets.
Scientific Research Applications
this compound is used across various fields of research:
- Organic Synthesis Due to its reactive functional groups, this compound is a crucial building block for creating complex molecules .
- Pharmaceuticals It is a key intermediate in the synthesis of pharmaceutical agents, particularly in developing drugs that target neurological disorders .
- Agrochemicals It is utilized in the formulation of agrochemicals, improving the effectiveness of pesticides and herbicides and enhancing crop yield and protection .
- Material Science The compound is incorporated into polymer formulations, helping to develop advanced materials with improved thermal stability and chemical resistance .
- Biochemical Applications It is used in the design of probes and markers for biochemical assays, assisting in the detection and analysis of biological molecules .
Mechanism of Action
The mechanism of action of Pyridine,3-(chloromethyl)-5-(methylsulfonyl)-,hydrochloride involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methylsulfonyl group can participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- 3-(Chloromethyl)-5-methoxypyridine Hydrochloride (CAS 1801422-13-8): Substituents: 5-methoxy (-OCH3) group. Molecular Weight: 194.06 g/mol .
3-Bromo-5-(chloromethyl)pyridine Hydrochloride (CAS 39741-46-3):
GSK 1292263 Hydrochloride (CAS 1032824-54-6):
Research Findings and Key Observations
Reactivity Trends :
- Chloromethyl groups at the 3-position are highly reactive in nucleophilic substitutions, enabling functionalization (e.g., amine coupling) .
- Methylsulfonyl groups at the 5-position enhance electrophilicity, favoring reactions with nucleophiles like thiols or amines .
Biological Activity :
- Methylsulfonyl-containing compounds (e.g., GSK 1292263) show promise in targeting metabolic enzymes, leveraging the group’s polarity for binding .
- Bromo or methoxy analogs are more commonly used in material science or as synthetic intermediates .
Synthetic Challenges :
- Steric hindrance from bulky substituents (e.g., in triazolo derivatives) can complicate synthesis, requiring optimized conditions .
Biological Activity
3-(Chloromethyl)-5-(methylsulfonyl)pyridine hydrochloride is a pyridine derivative that has garnered attention due to its potential biological activities. This compound's unique structural features allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula for this compound is with a molecular weight of approximately 165.6 g/mol. The presence of both chloromethyl and methylsulfonyl groups contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C7H8ClN |
| Molecular Weight | 165.6 g/mol |
| IUPAC Name | This compound |
| CAS Number | 123456-78-9 |
Synthesis Methods
The synthesis of this compound typically involves several steps, including the chlorination of methylsulfonylpyridine precursors. A common method includes the use of trichloroisocyanuric acid (TCCA) as a chlorinating agent, which allows for efficient chlorination under mild conditions, yielding high purity products with minimal byproducts .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyridine derivatives can inhibit bacterial growth by disrupting cell wall synthesis or protein synthesis pathways .
- Mechanism of Action : The compound may exert its antimicrobial effects by binding to specific enzymes or receptors involved in bacterial metabolism, leading to cell death or growth inhibition.
Anticancer Potential
There is emerging evidence that this compound could possess anticancer properties. The structural motifs present in pyridine derivatives are known to interact with DNA and inhibit cancer cell proliferation. In vitro studies have demonstrated that certain methylsulfonyl-substituted pyridines can induce apoptosis in cancer cell lines .
- Case Study : A study published in a peer-reviewed journal highlighted the cytotoxic effects of similar compounds on human cancer cell lines, where the presence of the methylsulfonyl group significantly enhanced the anticancer activity compared to unsubstituted analogs .
Toxicological Profile
A bioassay conducted on the compound indicated potential toxicity, particularly through metabolic pathways that involve glutathione S-conjugates. This suggests that while the compound may have therapeutic benefits, it also requires careful evaluation regarding its safety profile .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The chloromethyl group may facilitate binding to active sites of enzymes involved in metabolic pathways.
- DNA Interaction : The compound's structure allows for intercalation into DNA, which can disrupt replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cells, leading to apoptosis.
Q & A
Q. What are the optimal synthetic routes for 3-(Chloromethyl)-5-(methylsulfonyl)pyridine hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves two key steps: (1) introduction of the methylsulfonyl group at the 5-position of pyridine via sulfonation or oxidation of a thioether intermediate, and (2) chloromethylation at the 3-position using reagents like formaldehyde/HCl under Lewis acid catalysis (e.g., ZnCl₂ or AlCl₃) . Yield optimization requires careful control of temperature (reflux conditions preferred), stoichiometry of chloromethylating agents, and catalyst loading. For example, excess formaldehyde can lead to over-chlorination, reducing selectivity. Solvent polarity (e.g., dichloromethane vs. THF) also impacts reaction efficiency due to the compound’s intermediate solubility .
Q. What analytical techniques are most effective for characterizing this compound and verifying purity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methylsulfonyl and chloromethyl groups). The methylsulfonyl group typically resonates at δ ~3.0–3.5 ppm (¹H) and ~45–50 ppm (¹³C), while the chloromethyl group appears at δ ~4.5–5.0 ppm (¹H) .
- HPLC : Reverse-phase HPLC with UV detection (λ ~254 nm) is used to assess purity (>98% required for pharmacological studies). Mobile phases often combine acetonitrile and ammonium acetate buffers to resolve polar byproducts .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]+) and fragmentation patterns, distinguishing it from analogues like 2-chloro-4-(chloromethyl)pyridine hydrochloride .
Q. How does the methylsulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?
The methylsulfonyl group is a strong electron-withdrawing substituent, activating the pyridine ring for nucleophilic attack at the chloromethyl site. For example, in reactions with amines, the chloromethyl group undergoes SN2 displacement to form secondary amines or heterocycles. The sulfonyl group’s meta-directing nature further stabilizes transition states, reducing side reactions .
Advanced Research Questions
Q. What strategies mitigate byproduct formation during scale-up synthesis?
Common byproducts include di-chlorinated derivatives (from over-chlorination) and sulfonic acid impurities (from incomplete sulfonation). Mitigation strategies:
- Temperature Gradients : Gradual heating (e.g., 50°C → 80°C) during chloromethylation minimizes polysubstitution .
- Catalyst Screening : AlCl₃ offers higher selectivity than ZnCl₂ for mono-chlorination but requires strict moisture control .
- Workup Protocols : Liquid-liquid extraction with ethyl acetate/water removes polar impurities, while recrystallization in ethanol/water enhances purity .
Q. How can computational modeling predict the compound’s interactions with biological targets?
Density Functional Theory (DFT) calculations assess electrostatic potential maps, identifying nucleophilic "hotspots" (e.g., the chloromethyl carbon) for covalent bonding with cysteine residues in enzymes. Molecular docking studies (using software like AutoDock Vina) reveal binding affinities to targets such as kinase domains, where the methylsulfonyl group may form hydrogen bonds with active-site residues .
Q. What contradictions exist in reported biological activity data, and how can they be resolved?
Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) often arise from:
- Solubility Variability : The hydrochloride salt’s hygroscopicity affects dissolution in aqueous buffers. Pre-equilibration in DMSO with 0.1% Tween-80 improves consistency .
- Metabolite Interference : In cell-based assays, metabolites like 5-(methylsulfonyl)nicotinic acid may compete for binding sites. LC-MS/MS monitoring of parent compound stability is critical .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
